molecular formula C17H12BrClN2O3 B2823807 (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 2158199-41-6

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2823807
CAS RN: 2158199-41-6
M. Wt: 407.65
InChI Key: FMCLXBMPYYUPJN-UHFFFAOYSA-N
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Description

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C17H12BrClN2O3 and its molecular weight is 407.65. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analog Compounds and Their Applications

  • Analog Compounds as Potential Therapeutics : Analog compounds similar to the one mentioned have been studied for their potential therapeutic applications. For example, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, are known to act in part by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR). These compounds display similar crystal packing and hydrogen-bonding networks, suggesting a conformation favorable for binding to the ATP-binding pocket of EGFR, which could be relevant for the design of new therapeutic agents (Ghosh, Zheng, & Uckun, 1999).

  • Synthetic Applications : The synthesis and characterization of structurally related compounds provide valuable insights into the chemical behavior and potential applications of such molecules in synthetic chemistry. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with a similar structural motif, reveals details about its molecular structure and potential reactivity patterns, which could inform the synthesis of more complex molecules for various applications (Johnson et al., 2006).

  • Material Science : Analog compounds have been investigated for their potential applications in material science, such as in the development of novel polymers or materials with specific properties. For example, the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate resulted in a polyamide with highly reactive exo-methylene groups, suggesting potential applications in creating materials with tailored properties (Mizuya, Yokozawa, & Endo, 1989).

  • Antipathogenic Activity : Research into new thiourea derivatives, including those with structural similarities to the compound , has shown significant antipathogenic activity, especially against strains known for their ability to grow in biofilms. This suggests potential applications of such compounds in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3/c1-24-15-8-10(7-12(18)16(15)22)6-11(9-20)17(23)21-14-5-3-2-4-13(14)19/h2-8,22H,1H3,(H,21,23)/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCLXBMPYYUPJN-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

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